molecular formula C16H18O5 B5723452 PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5723452
M. Wt: 290.31 g/mol
InChI Key: REHJRFQKNQVXRT-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromenone core structure, which is modified with various functional groups to enhance its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,8-dimethyl-2-oxo-2H-chromen-7-ol.

    Esterification: The chromen-7-ol is then esterified with propan-2-yl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a similar chromenone core.

    Warfarin: A well-known anticoagulant with a coumarin structure.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific functional groups that enhance its biological activity and chemical properties

Properties

IUPAC Name

propan-2-yl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)20-15(18)8-19-13-6-5-12-10(3)7-14(17)21-16(12)11(13)4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHJRFQKNQVXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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